3-(Aminomethyl)hexanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)hexanoic acid can be achieved through various methods. One common approach involves the reaction of 3-isobutylglutaric anhydride with ammonia, followed by hydrolysis to yield the desired product . Another method includes the use of acetic anhydride and methyl tert-butyl ether to produce 3-isobutylglutaric anhydride, which is then hydrolyzed to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the optical resolution of racemic mixtures. This process includes the use of resolving agents such as mandelic acid to separate the enantiomers, followed by crystallization to obtain the pure S-enantiomer . Additionally, eco-friendly methods have been developed to optimize the synthesis stages, avoiding the use of expensive and environmentally harmful reagents .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminomethyl)hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in neurotransmission and its effects on neuronal activity.
Medicine: It is widely used in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of 3-(aminomethyl)hexanoic acid is not fully understood. it is believed to exert its effects by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters . This action helps in alleviating neuropathic pain and controlling seizures in epilepsy .
Comparison with Similar Compounds
Gabapentin: Another analog of gamma-aminobutyric acid, used for similar medical conditions.
Baclofen: A GABA derivative used as a muscle relaxant.
Vigabatrin: An antiepileptic drug that inhibits the breakdown of GABA.
Uniqueness: 3-(Aminomethyl)hexanoic acid is unique due to its high potency and selectivity for the α2δ subunit of voltage-gated calcium channels. This selectivity contributes to its effectiveness in treating neuropathic pain and epilepsy, making it a valuable compound in medical research and therapy .
Properties
IUPAC Name |
3-(aminomethyl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXCIBCEWZDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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